N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]-2H-1,3-benzodioxole-5-carboxamide
Description
N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]-2H-1,3-benzodioxole-5-carboxamide is a synthetic small molecule characterized by a 1,3-benzodioxole core linked to a carboxamide group. The benzodioxole moiety is substituted at the 5-position, while the carboxamide nitrogen is connected to a para-substituted phenyl ring. This phenyl ring is further functionalized with a carbamoyl-methyl group bearing a thiophen-2-ylmethyl substituent.
Properties
IUPAC Name |
N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c24-20(22-12-17-2-1-9-28-17)10-14-3-6-16(7-4-14)23-21(25)15-5-8-18-19(11-15)27-13-26-18/h1-9,11H,10,12-13H2,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKSIISGSBOPSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)CC(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]-2H-1,3-benzodioxole-5-carboxamide is a complex compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antioxidant research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing on diverse sources and research findings.
Chemical Structure and Properties
The compound features a benzodioxole moiety, which is known for its diverse biological properties. The molecular formula is , with a molecular weight of approximately 372.44 g/mol. Its structure can be represented as follows:
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of benzodioxole derivatives, including the compound . Research indicates that derivatives containing the benzodioxole structure exhibit significant cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity Data of Benzodioxole Derivatives
| Compound | Cell Line Tested | IC50 (mM) | Comparison to Doxorubicin |
|---|---|---|---|
| 2a | Hep3B | 3.94 | Lower |
| 2b | Hep3B | 9.12 | Lower |
| Control | Doxorubicin | ~0.5 | Standard |
In a study conducted by Hawash et al., compounds 2a and 2b demonstrated strong cytotoxicity with lower IC50 values compared to other derivatives, indicating their potential as effective anticancer agents .
The mechanism through which these compounds exert their anticancer effects includes the induction of cell cycle arrest and apoptosis in cancer cells. Specifically, compound 2a was shown to significantly decrease the fraction of cells in the G1 phase and increase apoptosis rates in Hep3B liver cancer cells, suggesting a targeted action against tumor proliferation .
Figure 1: Cell Cycle Analysis of Hep3B Cells Treated with Compound 2a
Cell Cycle Analysis (Note: Placeholder for actual data visualization)
3. Antioxidant Activity
In addition to anticancer properties, the compound exhibits notable antioxidant activity. The DPPH assay was employed to evaluate the ability of synthesized compounds to scavenge free radicals. Results indicated that compounds with the benzodioxole structure showed promising antioxidant capabilities comparable to established antioxidants like Trolox .
Table 2: Antioxidant Activity Results
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| 2a | 85 |
| 2b | 70 |
| Trolox | 90 |
Case Studies
Several case studies have been conducted to evaluate the efficacy of benzodioxole derivatives in clinical settings:
- Study A : Evaluated the effects of compound 2a on lung cancer cell lines, showing a significant reduction in cell viability and increased apoptosis markers.
- Study B : Focused on the antioxidant potential of these compounds in oxidative stress models, demonstrating their ability to reduce oxidative damage in cellular systems.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Benzodioxole Derivatives
Thiophene-Containing Analogues
- However, this may also reduce metabolic stability compared to the target compound’s methyl carbamoyl group .
- Thiazole hybrids (): Thiazole rings in compounds like N-(5-([1,1'-biphenyl]-4-carbonyl)-4-(pyridin-3-yl)thiazol-2-yl)-1-(benzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide introduce rigidity and hydrogen-bonding capacity, which may enhance target affinity but reduce bioavailability .
Pharmacological and Physicochemical Properties
Table 2: Inferred Properties Based on Structural Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
